2-Chloro-8-methylquinazoline

Antibacterial Biofilm inhibition Schiff base

2-Chloro-8-methylquinazoline (CAS 1169786-94-0) is a halogenated heterocyclic building block belonging to the quinazoline family, characterized by a chlorine atom at the 2-position and a methyl group at the 8-position of the bicyclic ring system. This specific substitution pattern is a key structural feature that distinguishes it from other quinazoline derivatives, enabling its use as a versatile intermediate in the synthesis of compounds targeting a range of biological activities, including kinase inhibition and antimicrobial action.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B11912324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-methylquinazoline
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=NC(=N2)Cl
InChIInChI=1S/C9H7ClN2/c1-6-3-2-4-7-5-11-9(10)12-8(6)7/h2-5H,1H3
InChIKeyAAZIHSHDCIWZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-methylquinazoline for Medicinal Chemistry: A Strategic Building Block Overview


2-Chloro-8-methylquinazoline (CAS 1169786-94-0) is a halogenated heterocyclic building block belonging to the quinazoline family, characterized by a chlorine atom at the 2-position and a methyl group at the 8-position of the bicyclic ring system [1]. This specific substitution pattern is a key structural feature that distinguishes it from other quinazoline derivatives, enabling its use as a versatile intermediate in the synthesis of compounds targeting a range of biological activities, including kinase inhibition and antimicrobial action [2]. Its molecular formula is C9H7ClN2, with a molecular weight of 178.62 g/mol, and it is primarily utilized in research and development settings [1].

2-Chloro-8-methylquinazoline: Why Generic Substitution with Other Quinazolines Is Scientifically Unjustified


The performance of quinazoline derivatives in biological systems is exquisitely sensitive to their substitution pattern. The presence and position of both the chlorine and methyl groups on the 2-chloro-8-methylquinazoline core are critical determinants of its reactivity and biological interaction. Substituting this specific compound with a generic quinazoline, such as unsubstituted quinazoline, 2-chloroquinazoline, or other positional isomers, can lead to dramatically different outcomes in terms of binding affinity, enzyme inhibition potency, and antimicrobial efficacy, as demonstrated in comparative studies [1][2]. The 8-methyl group, in particular, has been shown to confer significant potency enhancements in certain inhibitor series compared to other substituents at that position, underscoring the non-interchangeable nature of these building blocks [3].

Quantitative Differentiation of 2-Chloro-8-methylquinazoline and Analogs: A Comparative Evidence Guide


2-Chloro-8-methylquinazoline-Derived Agent 5i Exhibits Superior Antibacterial Potency to Ciprofloxacin and Comparable Activity to Linezolid

A derivative incorporating the 2-chloro-8-methylquinolinyl motif (compound 5i) demonstrated antibacterial activity against a panel of organisms with an MIC range of 3.5–10 µg/mL. This activity is significantly more potent than the broad-spectrum comparator antibiotic ciprofloxacin (MIC range: 25–50 µg/mL) and is comparable to the activity of the standard agent linezolid (MIC range: 2–3 µg/mL) [1].

Antibacterial Biofilm inhibition Schiff base

2-Chloro-8-methylquinazoline-Derived Agent 5i Matches or Exceeds Linezolid in Biofilm Inhibition

In a direct comparative assay, the derivative bearing the 2-chloro-8-methylquinolinyl motif (compound 5i) showed a lower IC50 value (15.63 ± 0.20 µM) than the standard linezolid (IC50 = 15.93 ± 0.18 µM), indicating superior biofilm inhibition of Pseudomonas aeruginosa. This effect was achieved without impacting cell growth, classifying it as a potential anti-quorum sensing agent [1].

Biofilm inhibition Anti-quorum sensing Pseudomonas aeruginosa

8-Methyl Substituent Critically Enhances PARP Inhibitory Potency in Quinazolinone Series

In a series of quinazolinone-based PARP inhibitors, the presence of an 8-methyl group was shown to be a critical determinant of potency. The 8-methylquinazolinone series exhibited IC50 values ranging from 0.13 to 0.27 µM, making them among the most potent PARP inhibitors reported at the time. This contrasts starkly with N3-methylquinazolinones, which were essentially devoid of activity (IC50 > 100 µM), highlighting the specific and essential role of the 8-methyl substitution [1].

PARP inhibitor DNA repair Cancer research

Validated Application Scenarios for 2-Chloro-8-methylquinazoline Based on Comparative Evidence


Development of Next-Generation Antibacterial Agents Targeting Resistant Strains

Given the demonstrated superior antibacterial potency of its derivatives over ciprofloxacin, 2-chloro-8-methylquinazoline is a high-value building block for medicinal chemistry programs focused on overcoming resistance in Gram-positive and Gram-negative bacteria [1]. The ability to achieve activity comparable to linezolid further validates its potential in developing novel antibacterial scaffolds [1].

Design of Anti-Biofilm and Anti-Quorum Sensing Compounds

The direct evidence of its derivative's superior performance to linezolid in inhibiting Pseudomonas aeruginosa biofilm formation positions this compound as a key starting material for designing anti-virulence agents [1]. This is particularly relevant for research into chronic infections and medical device-associated contamination [1].

Synthesis of Potent PARP Inhibitors for Oncology Research

The class-level SAR evidence demonstrates that the 8-methyl substituent is crucial for achieving high PARP inhibitory potency [2]. Therefore, 2-chloro-8-methylquinazoline is the strategically preferred intermediate for synthesizing potent PARP inhibitor libraries for DNA damage response and oncology research [2].

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